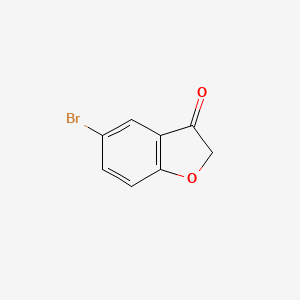

5-Bromobenzofuran-3(2H)-one

Descripción

Historical Context and Evolution of Benzofuranone Chemistry in Scientific Literature

Benzofuran (B130515) derivatives, a class of fused ring heterocycles, are ubiquitous in nature and have long been a focal point in medicinal chemistry. sciepub.comnih.gov Their presence in numerous natural products underscores their biological significance, with activities ranging from antimicrobial and anti-inflammatory to antitumor. sciepub.comnih.gov The core benzofuranone structure itself has been the subject of extensive research, with studies exploring its synthesis, reactivity, and potential applications. oregonstate.educhemistryviews.org

The evolution of benzofuranone chemistry has been marked by the development of novel synthetic methodologies to construct the benzofuran ring system. nih.gov These methods aim to provide efficient and regioselective access to a wide array of substituted benzofuranones, which can then be further functionalized. oregonstate.edu The investigation into the fundamental reactivity of the benzofuranone scaffold has also been a key area of research, with a focus on understanding how substituents influence its chemical behavior. acs.org

Rationale for Focused Investigation of 5-Bromobenzofuran-3(2H)-one

The specific focus on this compound stems from the unique combination of its structural features. The benzofuranone core provides a foundational scaffold with inherent biological potential, while the bromine atom at the 5-position introduces a reactive handle for further chemical modification. cymitquimica.com This bromine atom significantly enhances the compound's reactivity, making it a valuable intermediate for a variety of chemical transformations, including electrophilic substitutions and coupling reactions. cymitquimica.com

The carbonyl group at the 3-position further contributes to its chemical versatility, allowing it to participate in nucleophilic addition reactions. cymitquimica.com This multifaceted reactivity profile makes this compound an attractive building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. cymitquimica.com

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₅BrO₂ | nih.gov |

| Molecular Weight | 213.03 g/mol | nih.govsigmaaldrich.com |

| Melting Point | 69 °C to 106 °C | sigmaaldrich.comvwr.com |

| Boiling Point | 319.5 °C at 760 mmHg | sigmaaldrich.com |

| Density | 1.742±0.06 g/cm³ (Predicted) | |

| Physical Form | Solid | sigmaaldrich.com |

Scope and Objectives of Academic Inquiry into this compound

Academic research into this compound is primarily driven by the objective of leveraging its unique chemical properties for the synthesis of novel compounds. Researchers are actively exploring its use as a precursor in the construction of a diverse range of heterocyclic systems. sciepub.comresearchgate.netarkat-usa.org

A significant area of investigation involves the use of this compound in coupling reactions, such as Suzuki and Heck couplings, to introduce new carbon-carbon and carbon-heteroatom bonds. arkat-usa.org These reactions are instrumental in creating libraries of compounds for biological screening. Furthermore, the reactivity of the keto-group is being exploited to synthesize various derivatives through condensation and cyclization reactions. sciepub.com

The overarching goal of these synthetic efforts is to explore the chemical space around the 5-bromobenzofuranone scaffold and to identify new molecules with potentially valuable biological or material properties. The research also aims to develop more efficient and sustainable synthetic routes to these novel compounds.

Detailed Research Findings

Recent studies have demonstrated the utility of this compound as a versatile starting material. For instance, it has been used in the synthesis of novel thieno[2,3-b]pyridines and pyrimido[4',5':4,5]thieno[2,3-b]pyridines. In these syntheses, the bromine atom serves as a key functional group for subsequent cross-coupling reactions.

Another line of research has focused on the synthesis of benzofuran-triazole hybrids. mdpi.com These studies involve multi-step synthetic sequences starting from related 5-bromobenzofuran (B130475) precursors, highlighting the importance of the bromo-substituent in facilitating the construction of these complex heterocyclic systems. mdpi.com

Furthermore, this compound and its derivatives have been employed in the synthesis of compounds evaluated for their potential as tyrosinase inhibitors and for their antimicrobial and cytotoxic activities. nih.govnih.gov These investigations underscore the role of this chemical entity as a key intermediate in the development of biologically active molecules.

Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO2/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXUCDQLDYILHQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(O1)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80441058 | |

| Record name | 5-Bromo-3(2H)-benzofuranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54450-20-3 | |

| Record name | 5-Bromo-3(2H)-benzofuranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromobenzo[b]furan-3(2H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Bromobenzofuran 3 2h One and Its Derivatives

Strategic Approaches to the Benzofuranone Scaffold

The primary challenge in synthesizing compounds like 5-Bromobenzofuran-3(2H)-one is the efficient and controlled construction of the fused ring system. Methodologies often focus on cyclization reactions of appropriately substituted phenolic precursors.

Transition metals, particularly palladium and copper, are powerful tools for catalyzing the formation of carbon-carbon and carbon-heteroatom bonds, which are essential for building the benzofuranone ring. jst.go.jpacs.org These catalysts enable reactions under milder conditions and with greater selectivity than many classical methods.

Palladium catalysis is a cornerstone of modern organic synthesis and has been extensively applied to the formation of heterocyclic systems like benzofuranones. These strategies often involve the activation of C-H or C-X (where X is a halide) bonds to facilitate ring closure.

One prominent approach is the palladium-catalyzed cross-dehydrogenative coupling (CDC) of benzofuranones with other molecules. For instance, a Pd(II)-μ-hydroxo complex can be used for the aerobic oxidative dimerization of benzofuranone precursors. jst.go.jp This can be followed by a radical-radical cross-coupling to create more complex structures, demonstrating the utility of palladium in functionalizing the pre-formed benzofuranone core. jst.go.jpresearchgate.net

Annulation, or ring-forming, reactions are also a key palladium-mediated strategy. Palladium-catalyzed (4 + 1) annulations of vinyl-substituted cyclic carbonates with sulfur ylides have been developed to produce dihydrobenzofuran derivatives with excellent control over the arrangement of atoms in space (diastereoselectivity). organic-chemistry.org Similarly, enantioselective [5 + 4] annulation reactions can produce nine-membered benzodioxonines, showcasing the versatility of palladium in constructing diverse heterocyclic frameworks related to the benzofuranone scaffold. rsc.org Heck-type reactions, where an aryl halide is coupled with an alkene, can also be adapted for the direct arylation and ring closure of benzofurans, providing a robust method for creating these structures from commercially available starting materials. acs.org

| Reaction Type | Catalyst System | Key Features | Yield | Reference |

| Aerobic Oxidative Dimerization | Pd(II)-μ-hydroxo complex | Forms dimers of benzofuranones under aerobic conditions. | - | jst.go.jp |

| (4 + 1) Annulation | Pd₂(dba)₃·CHCl₃ / XantPhos | Diastereoselective synthesis of dihydrobenzofurans. | Up to 98% | organic-chemistry.org |

| Heck-Type Oxyarylation | Pd catalyst | One-step direct arylation and ring closure. | Up to 100% | acs.org |

| Carbonylative Synthesis | Pd(OAc)₂ | Synthesis of benzofuran-2(3H)-ones from 2-hydroxybenzyl alcohols. | - | nsf.gov |

Copper-catalyzed reactions represent a classic and cost-effective alternative to palladium-based methods for synthesizing benzofurans and their derivatives. These methods, such as the Ullmann condensation and Glaser coupling, have been known for over a century and have been refined for modern synthetic applications. organic-chemistry.org

A common strategy involves the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. rsc.orgresearchgate.net This one-pot procedure allows for the regioselective synthesis of polysubstituted benzofurans from readily available starting materials, using molecular oxygen as a green oxidant. The reaction proceeds through a sequential nucleophilic addition and oxidative cyclization. rsc.org The choice of ligands, solvents, and bases is crucial for achieving high yields and milder reaction conditions in these Ullmann-type reactions. For example, using ligands like 1,1'-binaphthyl-2,2'-diol (rac-BINOL) can significantly improve the efficiency of copper-catalyzed amination of aryl halides, a related and important transformation. researchgate.net The Chan-Lam-Evans coupling, which uses a copper catalyst and air as an oxidant to couple aryl boronic acids with nucleophiles, is another halogen-free method applicable to these systems.

| Reaction Type | Catalyst System | Substrates | Key Features | Reference |

| Aerobic Oxidative Cyclization | Copper catalyst / O₂ | Phenols and Alkynes | One-pot, regioselective synthesis. | rsc.orgresearchgate.net |

| Ullmann-Type Coupling | CuI / Ligand (e.g., rac-BINOL) | Aryl Halides and Amines/Phenols | Classic C-N or C-O bond formation. | researchgate.net |

| Chan-Lam-Evans Coupling | Divalent Copper / Air | Aryl Boronic Acids and Nucleophiles | Halogen-free coupling. | |

| Ring Opening/Hydroamination | Cu(OAc)₂ / (R)-DTBM-SEGPHOS | Substituted Benzofurans | Enantioselective cascade reaction. | nih.gov |

Carbonylative double cyclization is a powerful synthetic strategy that allows for the one-step construction of complex cyclic molecules with the incorporation of a carbonyl group from carbon monoxide (CO). mdpi.com This methodology is particularly relevant for the synthesis of benzofuran-3(2H)-ones.

In a typical process, a suitable substrate, such as a substituted phenol (B47542) containing another reactive group, can react with carbon monoxide in the presence of a palladium catalyst. nsf.govmdpi.com The reaction sequence might involve an initial cyclization onto one part of the molecule, followed by CO insertion and a second intramolecular cyclization to form the final bicyclic product. For example, the synthesis of benzofuran-2(3H)-ones has been achieved from 2-hydroxybenzyl alcohols using formic acid as the carbon monoxide source in a palladium-catalyzed reaction. nsf.gov This approach is highly atom-economical and provides a direct route to the carbonyl-containing heterocyclic core.

While transition metals are highly effective, there is growing interest in developing synthetic methods that avoid their use due to cost, toxicity, and environmental concerns. These protocols often rely on alternative activation methods, such as photochemistry. nih.gov

Visible light has emerged as a mild and sustainable energy source for promoting a wide range of chemical reactions. researchgate.net In the context of benzofuranone synthesis, visible light can be used to initiate radical reactions or other transformations without the need for a metal catalyst.

For example, a transition-metal and photocatalyst-free inverse Sonogashira coupling reaction has been demonstrated, where iodoalkynes are directly activated by visible light to react with phenols, leading to the formation of benzofuranones. researchgate.net Other methods involve the visible-light-induced synthesis of bibenzofuranones from benzils in a tandem process of radical cyclization and dimerization, mediated by a cerium salt which acts as an energy transfer agent. rsc.org These light-promoted reactions can often be performed under mild, room-temperature conditions and tolerate a wide variety of functional groups, offering a green alternative to traditional metal-catalyzed approaches. nih.govorganic-chemistry.org

Transition Metal-Free Synthetic Protocols

Electrocatalysis in Benzofuranone Synthesis

Electrocatalysis has emerged as a powerful and green tool in organic synthesis, offering a unique approach to the construction of complex molecules like benzofuranones. rsc.org This method utilizes electrical current to drive chemical reactions, often with the assistance of a catalyst to lower the energy barrier and enhance selectivity. The application of electrocatalysis in benzofuranone synthesis provides a sustainable alternative to conventional methods that often rely on stoichiometric and potentially hazardous reagents. researchgate.net

Recent studies have demonstrated the use of electrochemical methods for the synthesis of new benzofuran (B130515) derivatives in good yields and high purity. researchgate.net These one-pot, environmentally friendly approaches often employ simple carbon electrodes in an undivided cell, eliminating the need for chemical reagents and hazardous solvents. researchgate.net The core principle involves the electrochemical oxidation of catechols in the presence of a suitable nucleophile. The oxidized catechol species then participates in a Michael addition reaction, followed by an ECEC (electron transfer, chemical step, electron transfer, chemical step) mechanism to yield the final benzofuran product. researchgate.net This strategy highlights the potential of electrocatalysis to create valuable heterocyclic frameworks under mild and sustainable conditions. rsc.org

Brønsted and Lewis Acid-Mediated Cyclizations

Acid-mediated cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds, including this compound and its analogs. Both Brønsted and Lewis acids have been effectively employed to catalyze the intramolecular ring-closure, forming the core benzofuranone structure. nih.gov

Brønsted Acid-Mediated Cyclizations: Brønsted acids, such as triflic acid and acetic acid, can facilitate the cyclization of appropriately substituted precursors to form benzofuranones. For instance, the triflic acid-mediated reaction of substituted quinone imine ketals with dicarbonyl compounds has been shown to produce substituted benzofuran cores in high yields. nih.gov The hydrated form of tris(pentafluorophenyl)borane, B(C6F5)3·H2O, has also emerged as a potent Brønsted acid catalyst for various organic transformations, including those that could be adapted for benzofuranone synthesis. rsc.org

Lewis Acid-Mediated Cyclizations: Lewis acids like boron trifluoride diethyl etherate (BF3·Et2O), indium(III) triflate (In(OTf)3), and tin(IV) chloride (SnCl4) have been investigated for their ability to promote the cyclization of intermediates in benzofuranone synthesis. acs.org These catalysts function by activating a substrate, often through coordination, to facilitate the intramolecular nucleophilic attack that leads to ring formation. nih.gov For example, BF3·Et2O has been used to promote the domino reaction between 2,4-diyn-1-ols and dicarbonyl compounds to generate benzofuran skeletons. acs.org However, the success of Lewis acid-mediated cyclization can be substrate-dependent, with some starting materials showing no reaction in the presence of various Lewis acids.

The table below summarizes examples of acid-mediated cyclization reactions relevant to benzofuranone synthesis.

| Catalyst Type | Specific Catalyst | Substrate Type | Product Type | Yield (%) | Reference |

| Brønsted Acid | Triflic Acid | Substituted Quinone Imine Ketals & Dicarbonyl Compounds | Substituted Benzofurans | High | nih.gov |

| Lewis Acid | BF3·Et2O | 2,4-Diyn-1-ols & Dicarbonyl Compounds | Benzofuran Derivatives | - | acs.org |

| Lewis Acid | In(OTf)3, SnCl4, etc. | Pre-cyclized Intermediate | Starting Material (No Reaction) | 0 |

Base-Mediated Annulation and Cyclization Reactions

Base-mediated reactions are widely used in the synthesis of benzofuranone frameworks, often involving annulation (ring-forming) and cyclization steps. These methods can provide efficient access to the desired heterocyclic core under relatively mild conditions.

One common strategy involves the intramolecular cyclization of a precursor bearing a phenolic hydroxyl group and a suitable leaving group. For example, the synthesis of benzofuran-3(2H)-ones can be achieved through the base-promoted ring-opening and cyclization of nitro epoxides or hydroxyl-substituted aryl alkynes. Various bases can be employed, including alkali metal compounds like sodium hydroxide (B78521), potassium carbonate, and sodium carbonate, as well as alkaline earth metal compounds such as calcium oxide and magnesium hydroxide. google.com

A notable example is the use of cesium carbonate (Cs2CO3) in the rapid, room-temperature synthesis of 3-amino-2-aroyl benzofurans. nih.gov This method involves the reaction of 2-hydroxybenzonitriles with 2-bromoacetophenones, where the base facilitates the initial nucleophilic substitution followed by intramolecular cyclization. nih.gov The choice of base can be critical; for instance, polymer-supported bases like TBD-P (1,5,7-triazabicyclo[4.4.0]dec-5-ene) have also been utilized in acetone (B3395972) under reflux conditions. nih.gov

The following table provides examples of bases used in the synthesis of benzofuranone derivatives.

| Base | Reaction Type | Substrates | Product | Yield (%) | Reference |

| Cs2CO3 | Annulation/Cyclization | 2-hydroxybenzonitriles, 2-bromoacetophenones | 3-Amino-2-aroyl benzofurans | Good to Very Good | nih.gov |

| K2CO3 | Cyclization | 5-Bromosalicylaldehyde (B98134), 1-mesityl-1-methyl-3-(2-chloro-1-oxoethyl)cyclobutane | (5-Bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)methanone | - | researchgate.net |

| Potassium tert-butoxide | Cyclization | - | Benzofuran heterocycles | - | nih.gov |

| Sodium Hydroxide | Ester Exchange/Cyclization | o-Hydroxyphenylacetic acid ester | Benzofuranone | - | google.com |

Multi-component Reaction (MCR) Strategies for Complex Benzofuranone Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the structural elements of all starting materials, have gained significant traction in organic synthesis. nih.govpreprints.org This approach offers several advantages, including high atom economy, reduced reaction times, and the ability to generate complex molecules in a single step. nih.gov

While direct MCRs for the synthesis of this compound itself are not extensively documented, MCR strategies are highly relevant for the synthesis of complex derivatives built upon the benzofuran scaffold. nih.govrsc.org For instance, a one-pot, three-component reaction has been developed for the synthesis of 3-amino-2-aroyl benzofuran derivatives, which can serve as versatile intermediates. nih.gov This reaction brings together a 2-hydroxybenzonitrile, a 2-bromoacetophenone, and, in a subsequent step, a boronic acid for N-arylation. nih.gov

The power of MCRs lies in their ability to rapidly construct molecular diversity. For example, Hantzsch one-pot multicomponent synthesis and other MCRs have been employed to create various heterocyclic systems, some of which could potentially be adapted to incorporate a benzofuranone moiety. humboldt-foundation.denih.govbeilstein-journals.org The development of novel MCRs remains a key area of research for the efficient synthesis of libraries of complex, biologically relevant molecules. nih.gov

Green Chemistry Principles in Benzofuranone Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and fine chemicals, including this compound and its derivatives. google.com The focus is on developing methods that are more environmentally benign, safer, and more efficient in their use of resources.

Solvent-Free Conditions

Performing reactions under solvent-free conditions is a key tenet of green chemistry, as it eliminates the environmental and safety issues associated with solvent use, recovery, and disposal. While specific examples of solvent-free synthesis for this compound are not prevalent in the provided search results, the concept of catalyst-free synthesis often aligns with green chemistry principles by minimizing waste. For instance, base-promoted ring-opening and cyclization reactions of certain precursors can proceed under mild, catalyst-free conditions, potentially reducing the need for solvents.

Use of Eco-friendly Catalysts and Reagents

The development and use of eco-friendly catalysts and reagents is a major focus in the green synthesis of benzofuranones. This includes the use of organocatalysts, which are metal-free and often derived from natural sources, as well as the use of water as a solvent. benthamdirect.com

Proline-derived organic catalysts have been successfully used for the Aldol (B89426) condensation of benzofuranones with various aldehydes to produce arylidene benzofuranone intermediates. benthamdirect.com This approach avoids the use of toxic metal catalysts. Furthermore, some reactions for synthesizing benzofuran derivatives can be performed under catalyst-free conditions, reacting with ammonia (B1221849) or primary aliphatic amines as binucleophiles for an eco-friendly and atom-economical synthesis. rsc.org

The use of water as a reaction medium is another significant green chemistry strategy. Microwave-assisted Heck and Suzuki coupling reactions of 3-(5-bromobenzofuranyl)pyrazole have been successfully carried out in aqueous media, demonstrating the feasibility of performing complex C-C bond-forming reactions in an environmentally friendly solvent. arkat-usa.org

The following table highlights some green chemistry approaches relevant to the synthesis of benzofuranone derivatives.

| Green Chemistry Principle | Specific Approach | Catalyst/Reagent | Solvent | Product Type | Reference |

| Eco-friendly Catalyst | Organocatalysis | Proline-derived amine catalysts | - | Arylidene benzofuranone intermediates | benthamdirect.com |

| Catalyst-Free Synthesis | Ring opening and skeletal reconstruction | Ammonia or primary aliphatic amines | - | Functionalized 2-pyridones | rsc.org |

| Eco-friendly Solvent | Aqueous media | Palladium(II) complex | Water-DMF | Arylated benzofuran products | arkat-usa.org |

Photochemical Transformations

Photochemistry offers unique pathways for the synthesis and modification of heterocyclic scaffolds, often proceeding under mild conditions without the need for catalysts. While specific photochemical syntheses of this compound are not extensively detailed, related transformations highlight the potential of this methodology.

Research has demonstrated that benzofuranone derivatives can be synthesized via photochemical reactions. For instance, a photo-Favorskii rearrangement of certain (o/p)-hydroxy-o-methylphenacyl esters has been shown to produce benzofuranones, with the reaction pathway being highly dependent on the water content of the solvent. nih.gov In anhydrous conditions, a Type II H-abstraction leads to indanones, but the presence of a small amount of water (~8%) cleanly switches the reaction to favor the formation of benzofuranones. nih.gov Another approach involves the photocyclization of 2-(2-formylphenoxy)acetic acid and its esters, which, under 365 nm irradiation in dimethyl sulfoxide, yields various chromanone and benzofuranone derivatives. rsc.org

Furthermore, photochemical reactions have been employed to create complex naphtho[1,2-b]benzofuran derivatives from 2,3-disubstituted benzofurans. x-mol.com This process involves the photocyclization of a hexatriene system followed by aromatization. x-mol.com Visible light has also been utilized, with rose bengal as a photosensitizer, to convert 4-hydroxy-α-benzopyrones into 2-hydroxy-3-oxo-2,3-dihydrobenzofuran-2-carboxylates and carboxamides. acs.org These examples underscore the utility of photochemical methods in constructing the core benzofuranone structure and its complex derivatives, suggesting viable, yet-to-be-explored routes for the targeted synthesis of this compound.

Ultrasonic-Assisted Synthetic Approaches

The application of ultrasonic irradiation in organic synthesis is a powerful technique for accelerating reaction rates, improving yields, and enabling reactions under milder conditions. This approach has been successfully applied to the synthesis of derivatives of 5-bromobenzofuran (B130475).

One notable application is the synthesis of S-alkylated amide-linked bromobenzofuran-oxadiazole scaffolds. mdpi.com In this method, a reaction mixture containing a bromobenzofuran-oxadiazole-2-thiol, a phase transfer catalyst such as benzyltriethylammonium chloride (BTEAC), and substituted bromoacetanilide (B25293) derivatives in acetonitrile (B52724) is sonicated. This ultrasonic-assisted approach facilitates the synthesis in good yields (75–88%) over short reaction times (30 minutes) at a moderate temperature of 40°C. mdpi.com

Similarly, ultrasound has been employed in the synthesis of other benzofuran-appended oxadiazole molecules. nih.gov The process can start from a bromo-substituted salicylaldehyde (B1680747), which is converted in multiple steps to a key furan-oxadiazole-2-thiol intermediate. The final S-alkylation step is performed under ultrasonic irradiation at 40°C for 30 minutes, yielding the target derivatives. nih.gov Ultrasound irradiation has also been utilized in the synthesis of precursors for quinoline-3-carboxylic acids, where a Friedländer condensation is carried out under sonication at 80°C to produce the desired intermediate in high yield. beilstein-journals.org

Table 1: Ultrasonic-Assisted Synthesis of Bromobenzofuran Derivatives

| Starting Material | Reagents & Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Bromobenzofuran-oxadiazole-2-thiol | Substituted bromoacetanilides, BTEAC, CH₃CN, 40°C, 30 min sonication | S-alkylated bromobenzofuran-oxadiazoles | 75-88 | mdpi.com |

| Furan-oxadiazole-2-thiol | Substituted bromoacetanilides, Pyridine (B92270), CH₃CN, 40°C, 30 min sonication | S-alkylated furan-oxadiazoles | 53-79 | nih.gov |

| 2-Amino-4,5-methylenedioxybenzaldehyde | Ethyl 4-chloro-3-oxobutanoate, KHSO₄, 80% EtOH, 80°C, sonication | Ethyl 2-chloromethyl-6,7-methylenedioxyquinoline-3-carboxylate | High | beilstein-journals.org |

Specific Synthesis of this compound and its Precursors

Direct synthesis of this compound and its immediate precursors can be achieved through several strategic chemical reactions, including targeted bromination, classical condensation reactions, and derivatization of functionalized benzofurans.

Bromination Strategies for Benzofuranone Scaffolds

The introduction of a bromine atom onto the benzofuranone scaffold is a key step in synthesizing halogenated derivatives. The regioselectivity of bromination is crucial and can be controlled by the choice of reagents and reaction conditions.

Direct bromination of benzofuran-3(2H)-one using brominating agents like N-bromosuccinimide (NBS) or molecular bromine (Br₂) under controlled conditions is a common method. To achieve substitution at the desired 5-position on the benzene (B151609) ring, electrophilic aromatic substitution is typically employed. This often involves starting with a pre-functionalized precursor where the 5-position is activated or other positions are blocked.

Alternatively, late-stage bromination of a pre-formed benzofuranone core can be performed. For example, electrophilic bromination of a fluorobenzofuran-3(2H)-one has been achieved using hydrogen peroxide and hydrobromic acid under light, though this requires careful kinetic control to prevent over-bromination. Another strategy involves the chemoselective monobromination at the 5-position of 2-methyl-4-substituted oxazole (B20620) analogues using NBS in chloroform, demonstrating the feasibility of selective halogenation on related heterocyclic systems.

Condensation Reactions involving 2-Hydroxybenzaldehydes and Acetophenones

Condensation reactions are a foundational method for constructing the benzofuranone ring system. A widely used approach involves the reaction of a substituted 2-hydroxybenzaldehyde with a suitable C2-synthon, such as an acetophenone (B1666503) or a related active methylene (B1212753) compound.

The synthesis of substituted benzofuranones can be accomplished through the condensation of 2-hydroxybenzaldehydes and substituted 2-hydroxyacetophenones. x-mol.com Specifically for precursors of 5-bromobenzofuran derivatives, 5-bromosalicylaldehyde is a key starting material. It can be condensed with ethyl acetoacetate (B1235776) to form coumarin (B35378) derivatives, which are themselves valuable intermediates. beilstein-journals.org In a related synthesis, 5-bromo-2-hydroxybenzaldehyde is reacted with ethyl chloroacetate (B1199739) in the presence of potassium carbonate to furnish ethyl 5-bromobenzofuran-2-carboxylate, a direct precursor to many derivatives. nih.gov Another relevant example is the Claisen-Schmidt aldol condensation of 5-bromo-2-hydroxy-3-iodoacetophenone with various benzaldehydes to produce benzofuran-chalcone hybrids.

Derivatization from 5-Bromobenzofuran-2-carbohydrazide

5-Bromobenzofuran-2-carbohydrazide is a versatile intermediate for the synthesis of a wide array of heterocyclic derivatives. This key precursor is typically prepared via the hydrazinolysis of ethyl 5-bromobenzofuran-2-carboxylate using hydrazine (B178648) hydrate (B1144303) in ethanol. nih.goveaspublisher.comtandfonline.comasianpubs.org Once formed, the carbohydrazide (B1668358) can undergo condensation and cyclization reactions with various electrophiles to yield more complex molecules.

For instance, reaction of the carbohydrazide with:

Ethyl acetoacetate or acetylacetone leads to the formation of pyrazolone (B3327878) derivatives. asianpubs.org

Carbon disulfide in the presence of potassium hydroxide yields 5-(5-bromobenzofuran-2-yl)-1,3,4-oxadiazole-2-thiol. asianpubs.org

Isatin derivatives under acidic conditions produces N'-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides. tandfonline.commdpi.com

Isothiocyanates first forms a thiosemicarbazide (B42300) intermediate, which can then be cyclized in a basic medium to afford 5-(5-bromobenzofuran-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiones. nih.gov

These derivatizations highlight the utility of 5-bromobenzofuran-2-carbohydrazide as a scaffold for generating diverse heterocyclic libraries.

Table 2: Heterocyclic Derivatives from 5-Bromobenzofuran-2-carbohydrazide

| Reactant | Resulting Heterocycle | Reference |

|---|---|---|

| Ethyl acetoacetate | Pyrazolone | asianpubs.org |

| Carbon disulfide / KOH | 1,3,4-Oxadiazole-2-thiol (B52307) | asianpubs.org |

| Isatin | Indolinone-hydrazone | tandfonline.com |

| Phenyl isothiocyanate / KOH | 1,2,4-Triazole-3-thione | nih.gov |

Reaction with Sulfoxonium Ylides

Sulfur ylides, particularly sulfoxonium ylides, are valuable reagents in organic synthesis, often serving as safe and stable carbene precursors. Their reactions with carbonyl compounds and other electrophiles provide routes to various cyclic and acyclic structures.

The reaction of salicylaldehydes with stabilized sulfoxonium ylides can lead to either 2H-chromenes or trans-2,3-dihydrobenzofurans, depending on the substrate and catalyst. unibo.it For example, the Corey-Chaykovsky reagent (dimethylsulfoxonium methylide) reacts with salicylaldehydes to afford benzofurans upon dehydration. unibo.it

More complex cascade reactions involving sulfoxonium ylides have also been developed. A catalyst-free synthesis of benzofurans has been reported from the reaction of sulfur ylides and ortho-hydroxy aryl alkynes, proceeding through an isomerization/nucleophilic addition/cyclization/aromatization sequence. researchgate.net While direct reactions of this compound with sulfoxonium ylides are not explicitly detailed, the carbonyl group at the 3-position is a prime site for nucleophilic attack. A classical Corey-Chaykovsky reaction would be expected to yield a spiro-epoxide, a versatile intermediate for further transformations. The existing literature on the reactivity of sulfur ylides with related benzofuran and salicylaldehyde systems suggests a rich potential for creating novel derivatives from the this compound scaffold. unibo.itresearchgate.net

Advanced Synthetic Modifications and Derivatization Strategies of this compound

The this compound scaffold, along with its closely related precursors like 2-acetyl-5-bromobenzofuran, serves as a versatile platform for the synthesis of a diverse array of complex heterocyclic derivatives. Advanced synthetic modifications and derivatization strategies are employed to introduce various functional groups and ring systems, aiming to explore the chemical space and develop novel compounds. These strategies include the introduction of heterocyclic moieties, conjugation with aryl groups, formation of thiosemicarbazones, and the construction of fused ring systems through annulation reactions.

The incorporation of heterocyclic rings such as oxadiazoles, pyrazoles, and thienopyridines onto the 5-bromobenzofuran core is a common strategy to generate novel molecular architectures.

Oxadiazoles: A series of 5-(5-bromobenzofuran-2-yl)-substituted 1,3,4-oxadiazole-2-thiol derivatives have been synthesized. researchgate.netasianpubs.org The synthesis typically begins with a 5-bromobenzofuran-2-carbohydrazide intermediate, which is then cyclized to form the oxadiazole ring. researchgate.net For example, reacting 5-bromo-N'-hydroxybenzofuran-2-carboxamidine with various reagents can yield 1,2,4-oxadiazole (B8745197) derivatives. researchgate.net

Pyrazoles: Pyrazole (B372694) derivatives are frequently synthesized from 5-bromobenzofuran precursors. One method involves the reaction of 3-(5-bromobenzofuran-2-yl)-3-oxopropanenitrile with hydrazonoyl halides to yield 5-(5-bromobenzofuran-2-yl)-4-cyano-1-phenyl-1H-pyrazole derivatives. scitcentral.com Another approach uses chalcones derived from 2-acetyl-5-bromobenzofuran, which, upon reaction with hydrazine hydrate, can cyclize to form pyrazole rings. researchgate.net For instance, the reaction of 2-[1-(5-bromo-benzofuran-2-yl)-ethylidene]malononitrile with hydrazine hydrate can lead to pyrazole derivatives through intramolecular cyclization of an intermediate.

Thienopyridines: The synthesis of thienopyridine systems fused or attached to the 5-bromobenzofuran moiety often starts from precursors like sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate. mdpi.comresearchgate.net Reaction of this intermediate with reagents like ethyl cyanoacetate (B8463686) in the presence of ammonium (B1175870) acetate (B1210297) can lead to the formation of pyridine rings. mdpi.comresearchgate.net Further cyclization reactions can then be used to construct the thiophene (B33073) ring, resulting in thieno[2,3-b]pyridine (B153569) derivatives. mdpi.com For example, 2-amino-6-(5-bromobenzofuran-2-yl)pyridine-3-carbonitrile is a key intermediate that can be synthesized and further modified. researchgate.net

| Derivative Type | Starting Material | Key Reagents/Conditions | Resulting Moiety | Ref. |

| Oxadiazole | 5-Bromobenzofuran-2-carbohydrazide | CS₂, KOH | 5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazole-2-thiol | researchgate.net |

| Pyrazole | 3-(5-Bromobenzofuran-2-yl)-3-oxopropanenitrile | Hydrazonoyl halides | 5-(5-Bromobenzofuran-2-yl)-4-cyano-1-phenyl-1H-pyrazole | scitcentral.com |

| Thienopyridine | Sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate | Malononitrile, Ammonium acetate, Acetic acid | 2-Amino-6-(5-bromobenzofuran-2-yl)pyridine-3-carbonitrile | researchgate.net |

| Thienopyrimidine | 2-Amino-4-(5-bromo-benzofuran-2-yl)-thiophene-3-carbonitrile | Formic acid | N-(4-(5-bromobenzofuran-2-yl)-3-cyanothiophen-2-yl)formamide |

Condensation reactions are effectively used to introduce arylidene and benzylidene groups, creating conjugated systems that extend the π-electron network of the 5-bromobenzofuran core. These reactions typically involve the condensation of an active methylene group on a 5-bromobenzofuran derivative with an aromatic aldehyde.

For example, substituted benzylidene-3-methyl-1-(5-bromobenzofuran-2-carbonyl)-1H-pyrazol-5(4H)-one derivatives have been synthesized in good yields. researchgate.netasianpubs.org This synthesis involves the Knoevenagel condensation of 3-methyl-1-(5-bromobenzofuran-2-carbonyl)-1H-pyrazol-5(4H)-one with various substituted benzaldehydes. researchgate.net Similarly, the reaction of 4-(5-Bromo-benzofuran-2-yl)-thiazol-2-yl amine with different aromatic aldehydes in the presence of a piperidine (B6355638) catalyst yields the corresponding N-benzylidene derivatives. scribd.com Another example is the synthesis of chalcone (B49325) (E)-1-(5-bromobenzofuran-2-yl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one from the reaction of 2-acetyl-5-bromobenzofuran and 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. researchgate.net

| Starting Material | Reagent | Product | Ref. |

| 3-Methyl-1-(5-bromobenzofuran-2-carbonyl)-1H-pyrazol-5(4H)-one | 4-Hydroxybenzaldehyde | 4-(4-Hydroxybenzylidene)-3-methyl-1-(5-bromobenzofuran-2-carbonyl)-1H-pyrazol-5(4H)-one | researchgate.net |

| 4-(5-Bromo-benzofuran-2-yl)-thiazol-2-yl amine | Benzaldehyde | 4-(5-Bromobenzofuran-2-yl)-N-benzylidenethiazol-2-amine | scribd.com |

| 4-(5-Bromo-benzofuran-2-yl)-thiazol-2-yl amine | 4-Methoxybenzaldehyde | 4-(5-Bromobenzofuran-2-yl)-N-(4-methoxybenzylidene)thiazol-2-amine | scribd.com |

| 2-Acetyl-5-bromobenzofuran | 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | (E)-1-(5-Bromobenzofuran-2-yl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one | researchgate.net |

Thiosemicarbazones are a significant class of derivatives synthesized from the ketone or aldehyde functionality of 5-bromobenzofuran precursors. nih.gov The synthesis involves the direct condensation of a carbonyl compound with thiosemicarbazide, often under acidic conditions.

One study reports the synthesis of (5-Bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone from the reaction of (5-bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)methanone with thiosemicarbazide. researchgate.net Another key precursor, 2-acetyl-5-bromobenzofuran, can be condensed with thiosemicarbazide to form 2-((1-(5-bromobenzofuran-2-yl)ethylidene)hydrazine-1-carbothioamide. sciepub.com This thiosemicarbazone derivative is a versatile intermediate itself, used for synthesizing further heterocyclic systems like thiadiazoles and thiazolidinones. sciepub.com

| Starting Carbonyl Compound | Reagent | Product | Ref. |

| 2-Acetyl-5-bromobenzofuran | Thiosemicarbazide | 2-((1-(5-Bromobenzofuran-2-yl)ethylidene)hydrazine-1-carbothioamide | sciepub.com |

| (5-Bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)methanone | Thiosemicarbazide | (5-Bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone | researchgate.net |

Annulation reactions provide a powerful tool for constructing fused polycyclic systems based on the 5-bromobenzofuran framework. These reactions involve the formation of a new ring onto the existing scaffold.

Starting from 2-acetyl-5-bromobenzofuran thiosemicarbazone, a variety of fused systems can be accessed. sciepub.com For example, reacting the enaminone derivative of the thiosemicarbazone with 6-amino-2-thiouracil (B86922) in glacial acetic acid leads to the formation of a fused pyrimido[1,6-a]thiazolo[5,4-e]pyrimidin-7(2H)-one system. sciepub.com Another strategy involves the reaction of sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate with cyanoacetamide and sulfur, which ultimately leads to thieno[2,3-b]pyridine derivatives. mdpi.comresearchgate.net These can be further cyclized, for instance with formic acid, to yield pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one, a complex fused heterocyclic system. mdpi.com Similarly, pyrazolo[3,4-d]-pyridazin-7-one derivatives have been synthesized by treating a pyridazine (B1198779) precursor, derived from a 5-bromobenzofuran chalcone, with hydrazine hydrate. wiley.com

| Starting Material | Key Reagents/Reaction | Fused Ring System Formed | Ref. |

| 2-Acetyl-5-bromobenzofuran thiosemicarbazone derivative | DMF-DMA, then 6-amino-2-thiouracil, Acetic Acid | Pyrimido[1,6-a]thiazolo[5,4-e]pyrimidine | sciepub.com |

| 3-Amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carbonitrile | Formic acid, DMF | Pyrido[3',2':4,5]thieno[3,2-d]pyrimidine | mdpi.com |

| 6-(5-Bromobenzofuran-2-yl)-3-cyano-4-phenylpyridazin-5-thione | Hydrazine hydrate | Pyrazolo[3,4-d]pyridazine | wiley.com |

Spectroscopic Characterization and Elucidation of 5 Bromobenzofuran 3 2h One and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of organic molecules. For 5-Bromobenzofuran-3(2H)-one and its derivatives, ¹H and ¹³C NMR are fundamental for initial structure verification, while two-dimensional techniques are employed for unambiguous assignment of complex spin systems.

The ¹H-NMR spectrum provides information on the chemical environment of protons within a molecule. For the parent this compound, the spectrum is expected to show distinct signals for the methylene (B1212753) protons at the C2 position and the aromatic protons on the benzene (B151609) ring.

The methylene protons (H2) adjacent to the ether oxygen and the carbonyl group typically appear as a singlet. The aromatic region would display a more complex pattern. The proton at C4, being ortho to the ether oxygen, would likely appear as a doublet. The proton at C6, positioned between the bromine atom and another proton, and the proton at C7 would also exhibit splitting patterns (doublet and doublet of doublets) based on their coupling with adjacent protons.

In derivatives of this core structure, the chemical shifts and multiplicities vary depending on the nature and position of the substituents. For instance, in 3-(5-bromobenzofuran-2-yl)-4-hydroxypent-3-en-2-one, the aromatic protons appear in the range of δ 7.34-7.71 ppm. rsc.org Similarly, various substituted thieno[2,3-b]pyridines derived from 5-bromobenzofuran (B130475) show aromatic multiplets in the δ 7.21-8.17 ppm range. mdpi.com

Table 1: Selected ¹H-NMR Data for Derivatives of 5-Bromobenzofuran

| Compound Name | Solvent | Chemical Shift (δ ppm) and Assignment |

| 3-(5-bromobenzofuran-2-yl)-4-hydroxypent-3-en-2-one rsc.org | DMSO-d₆ | 7.71 (d, J = 2.0 Hz, 1H, Ar-H), 7.42-7.34 (m, 2H, Ar-H), 6.60 (s, 1H), 2.08 (s, 6H) |

| 6-(5-Bromobenzofuran-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile mdpi.com | DMSO-d₆ | 14.42 (s, br., 1H, NH), 7.89–7.61 (d, 1H, J = 8.0 Hz, ArH's), 7.28–7.66 (m, 4H, ArH's), 6.97 (s, 1H, furan (B31954) H-3) |

| l-Amino-6-(5-bromo-benzofuran-2-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile mdpi.com | DMSO-d₆ | 7.32–8.17 (m, 5H, ArH's), 7.01 (s, 1H, benzofuran (B130515) H-3), 6.12 (s, br., 2H, NH₂) |

| (E)-1-(5-bromobenzofuran-2-yl)-3-(dimethylamino)prop-2-en-1-one arkat-usa.org | - | J = 12.6 Hz, indicating E-configuration of the enaminone. |

This table is interactive. You can sort and filter the data.

¹³C-NMR spectroscopy complements ¹H-NMR by providing data for the carbon skeleton. In this compound, the carbonyl carbon (C3) is expected to resonate significantly downfield, typically in the range of δ 190-200 ppm, a characteristic feature of ketones. The methylene carbon (C2) would appear further upfield. The aromatic carbons show distinct signals, with the carbon attached to the bromine (C5) being influenced by the halogen's electronic effects.

Spectral data for derivatives confirm these general features. For example, the carbonyl carbon in 3-(5-bromobenzofuran-2-yl)-4-hydroxypent-3-en-2-one appears at δ 193.4 ppm. rsc.org In various pyridine (B92270) derivatives, the carbons of the 5-bromobenzofuran moiety are readily identifiable, such as C5 (the carbon bearing the bromine) which resonates around δ 116.0-116.7 ppm. rsc.orgmdpi.com

Table 2: Selected ¹³C-NMR Data for Derivatives of 5-Bromobenzofuran

| Compound Name | Solvent | Chemical Shift (δ ppm) and Assignment |

| 3-(5-bromobenzofuran-2-yl)-4-hydroxypent-3-en-2-one rsc.org | DMSO-d₆ | 193.4, 153.9, 153.7, 130.6, 127.4, 123.6, 116.0, 112.8, 107.5, 105.5, 24.1 |

| 6-(5-Bromobenzofuran-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile mdpi.com | DMSO-d₆ | 182.1 (C4-thioxo), 159.1, 154.6, 148.7, 144.2, 129.5, 129.3, 122.3, 117.4, 116.5, 115.9, 114.1, 102.9, 101.5 |

| l-Amino-6-(5-bromo-benzofuran-2-yl)-2-oxo-1,2-dihydro-pyridine-3-carbonitrile mdpi.com | DMSO-d₆ | 164.4 (C4-oxo), 154.0, 152.1, 144.8, 129.57, 129.3, 125.4, 124.3, 116.5, 115.5, 114.1, 109.8, 104.7, 102.5 |

This table is interactive. You can sort and filter the data.

While 1D NMR spectra are powerful, complex structures often require two-dimensional (2D) NMR experiments for complete and unambiguous structural elucidation. These techniques are crucial for assigning specific proton and carbon signals, especially in highly substituted derivatives of this compound.

COSY (COrrelation SpectroscopY): This homonuclear experiment identifies protons that are spin-spin coupled (typically through two or three bonds). sdsu.edu A cross-peak in a COSY spectrum indicates a coupling relationship between two distinct protons, which is invaluable for tracing out the connectivity of proton networks, such as those in the aromatic ring or in aliphatic side chains of derivatives. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These are heteronuclear 2D techniques that correlate proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. sdsu.eduyoutube.com An HSQC/HMQC spectrum shows a peak at the coordinates corresponding to the chemical shifts of a proton and the carbon to which it is directly bonded. This allows for the direct assignment of protonated carbons in the molecule. ugm.ac.id

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds (²J and ³J couplings). sdsu.eduyoutube.com HMBC is particularly powerful for identifying quaternary (non-protonated) carbons and for piecing together different fragments of a molecule. For instance, a correlation between the methylene protons at C2 and the carbonyl carbon at C3, as well as with carbons in the aromatic ring, would definitively establish the core structure of this compound. This technique has been used to confirm the structures of various complex benzofuranone derivatives. thieme-connect.comresearchgate.net

Carbon-13 NMR (¹³C-NMR) Spectral Interpretation

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

FT-IR spectroscopy is highly effective for identifying key functional groups. For this compound and its derivatives, the most prominent and diagnostic absorption band is that of the carbonyl (C=O) group.

C=O Stretch: The ketone carbonyl group in the five-membered ring typically exhibits a strong absorption band in the region of 1700-1725 cm⁻¹. In various derivatives, this band is consistently observed. For example, in 6-(5-bromobenzofuran-2-yl)-2-((2-oxopropyl)thio)nicotinonitrile, a strong C=O stretch is reported at 1700 cm⁻¹. mdpi.com In another derivative, (E)-1-(2-((2-(5-Bromobenzofuran-2-yl)-2-oxoethyl)thio)-4-methylthiazol-5-yl)-3-(4-chlorophenyl)prop-2-en-1-one, two carbonyl stretches are seen at 183.09 and 179.21 cm⁻¹, though these values likely represent ¹³C NMR shifts incorrectly reported in an IR context in the source material; typical IR values are much higher.

Aromatic C=C and C-H Stretches: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring usually appear in the 1450-1600 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. mdpi.com

C-O and C-Br Stretches: The C-O-C stretching of the furan ring and the C-Br stretching vibrations are found in the fingerprint region (below 1300 cm⁻¹). The C-O-C stretch in a related derivative was identified at 1257 cm⁻¹. researchgate.net

Table 3: Selected FT-IR Data for Derivatives of 5-Bromobenzofuran

| Compound Name | Medium | Characteristic Absorption Bands (cm⁻¹) |

| 6-(5-Bromobenzofuran-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile mdpi.com | KBr | 3380 (N-H), 3082 (aromatic C-H), 2218 (C≡N), 1635 (C=N), 1570 (C=C) |

| 6-(5-Bromobenzofuran-2-yl)-2-((2-oxopropyl)thio)nicotinonitrile mdpi.com | KBr | 3082 (aromatic C-H), 2233 (C≡N), 1700 (C=O), 1605 (C=N), 1570 (C=C) |

| (5-Bromobenzofuran-2-yl)(3-methyl-3-mesitylcyclobutyl)methanone researchgate.net | KBr | 3100–2983 (aromatic C-H), 2983–2858 (aliphatic C-H), 1675 (C=O), 1640 (C=C), 1257 (C-O-C) |

| 3-(5-bromobenzofuran-2-yl)-1H-pyrazole arkat-usa.org | - | 3145 (N-H), 1625 (C=N) |

This table is interactive. You can sort and filter the data.

FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O give strong IR signals, non-polar or symmetric bonds often produce strong Raman signals. renishaw.com Therefore, Raman spectroscopy is particularly useful for analyzing the carbon backbone and symmetric vibrations within the aromatic ring.

For derivatives like (5-bromo-benzofuran-3-yl)-acetic acid hydrazide, both experimental and theoretical FT-Raman studies have been conducted. researchgate.net Key expected Raman bands for the this compound structure would include:

Aromatic Ring Vibrations: Symmetrical "ring-breathing" modes of the benzene ring, which are often weak in the IR spectrum, typically give rise to strong, sharp bands in the Raman spectrum.

C-Br Stretch: The carbon-bromine stretch is also Raman active and would appear in the low-frequency region.

C-H Stretches: Aromatic and aliphatic C-H stretching vibrations are observable in the 2800-3100 cm⁻¹ region. spectroscopyonline.com

The combination of FT-IR and FT-Raman provides a more complete picture of the vibrational modes of the molecule, aiding in a robust structural confirmation. Studies on related molecules like 3‐(5‐bromobenzofuran‐3‐ylmethyl)‐5‐(4‐methoxyphenyl)‐4H‐ thieme-connect.comresearchgate.netsigmaaldrich.com‐triazole have utilized both techniques to perform detailed vibrational analyses. researchgate.net

Fourier Transform Infrared (FT-IR) Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for investigating the electronic transitions within a molecule. libretexts.org When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The specific wavelengths of light absorbed provide insights into the types of electronic transitions occurring, which are characteristic of the molecule's structure and chromophores. uzh.chresearchgate.net

In organic molecules like this compound, several types of electronic transitions are possible, including σ → σ, n → σ, π → π, and n → π transitions. kvmwai.edu.in The presence of the benzene ring, the furanone ring, and the bromine atom in this compound results in a chromophoric system that exhibits characteristic absorption bands in the UV-Vis spectrum. The conjugated π system of the benzofuran core is expected to give rise to intense π → π* transitions. libretexts.org The carbonyl group and the oxygen heteroatom also possess non-bonding electrons (n-electrons), which can undergo n → π* transitions. uzh.ch These transitions are typically weaker and occur at longer wavelengths compared to π → π* transitions. uzh.ch

Table 1: Possible Electronic Transitions in this compound

| Transition Type | Description | Expected Wavelength Region |

| π → π | Promotion of an electron from a π bonding orbital to a π antibonding orbital. | Shorter wavelength, high intensity |

| n → π | Promotion of a non-bonding electron (from oxygen) to a π antibonding orbital. | Longer wavelength, low intensity |

| σ → σ | Promotion of an electron from a σ bonding orbital to a σ antibonding orbital. | Far UV region, high energy |

| n → σ | Promotion of a non-bonding electron to a σ antibonding orbital. | UV region |

This table is a generalized representation based on spectroscopic principles. libretexts.orguzh.chkvmwai.edu.in

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing its fragmentation pattern upon ionization. savemyexams.com In mass spectrometry, a molecule is converted into a positively charged molecular ion (M+), and its mass-to-charge ratio (m/z) is measured. weebly.com The molecular ion can then fragment into smaller, characteristic ions, providing a unique fingerprint for the compound. weebly.com

For this compound, the molecular weight is 213.03 g/mol . nih.govbldpharm.combiocompare.comsigmaaldrich.com The presence of bromine is a key feature in the mass spectrum, as bromine has two major isotopes, 79Br and 81Br, in nearly equal abundance. This results in a characteristic M and M+2 isotopic pattern for any bromine-containing fragment, where the two peaks are of similar intensity and separated by two mass units.

While a detailed fragmentation pattern for this compound is not explicitly provided in the search results, a general fragmentation pathway for similar furanone structures has been studied. imreblank.ch The fragmentation of the molecular ion would likely involve the loss of small neutral molecules such as CO, CHO, and Br, as well as cleavage of the furanone ring.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a compound. rsc.org This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

For derivatives of 5-Bromobenzofuran, HRMS has been used to confirm their elemental formulas. For example, in a study of 2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-fluorophenyl)acetamide, the calculated mass for the molecular ion [M+] was 447.992, and the found value was in agreement. mdpi.com Similarly, for 3,6-bis(5-bromobenzofuran-2-yl)-2,5-dihexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione, the calculated exact mass was 692.0885 and the found mass was 692.0876. rsc.org These examples demonstrate the power of HRMS in confirming the proposed structures of complex benzofuran derivatives.

Table 2: HRMS Data for Selected Benzofuran Derivatives

| Compound | Calculated m/z | Found m/z | Reference |

| 2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-fluorophenyl)acetamide | 447.992 [M+] | 447.992 | mdpi.com |

| 2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-chlorophenyl)acetamide | 463.954 [M+] | 463.954 | mdpi.com |

| 3,6-bis(5-bromobenzofuran-2-yl)-2,5-dihexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione | 692.0885 [M•+] | 692.0876 | rsc.org |

| 3-(5-bromobenzofuran-2-yl)-4-hydroxypent-3-en-2-one | 294.9965 [M+H]+ | 294.9962 | rsc.org |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. etamu.edu The gas chromatograph separates the components of a mixture based on their volatility and interaction with a stationary phase, and the mass spectrometer then identifies and quantifies each separated component. etamu.edunih.gov

GC-MS is a valuable tool for the analysis of volatile and semi-volatile compounds, including derivatives of this compound. The retention time in the gas chromatogram provides an additional parameter for identification, while the mass spectrum confirms the structure of the eluted compound. etamu.edu Although specific GC-MS studies on this compound were not found, this technique is widely used for the analysis of similar heterocyclic compounds and their derivatives in various matrices. core.ac.ukmdpi.com

High-Resolution Mass Spectrometry (HRMS)

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element present in the sample, which can then be used to determine the empirical formula. The empirical formula, in conjunction with the molecular weight determined by mass spectrometry, allows for the confirmation of the molecular formula.

For various derivatives of 5-Bromobenzofuran, elemental analysis has been employed to verify their stoichiometry. For instance, for the compound 2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-chlorophenyl)acetamide, the calculated elemental composition was C, 46.52%; H, 2.39%; N, 9.09%, which was in close agreement with the found values of C, 46.56%; H, 2.33%; N, 9.14%. mdpi.com Similarly, for 3,6-bis(7-bromobenzofuran-2-yl)-2,5-dihexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione, the calculated percentages were C, 58.80%; H, 4.93%; Br, 23.01%; N, 4.04%, and the found values were C, 58.61%; H, 4.79%; Br, 23.03%; N, 3.92%. rsc.org These results provide strong evidence for the successful synthesis and purity of the target compounds.

Table 3: Elemental Analysis Data for Selected Benzofuran Derivatives

| Compound | Calculated (%) | Found (%) | Reference |

| 2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-fluorophenyl)acetamide | C: 48.23, H: 2.47, N: 9.37 | C: 48.28, H: 2.46, N: 9.42 | mdpi.com |

| 2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-chlorophenyl)acetamide | C: 46.52, H: 2.39, N: 9.09 | C: 46.56, H: 2.33, N: 9.14 | mdpi.com |

| 3,6-bis(7-bromobenzofuran-2-yl)-2,5-dihexyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione | C: 58.80, H: 4.93, Br: 23.01, N: 4.04 | C: 58.61, H: 4.79, Br: 23.03, N: 3.92 | rsc.org |

| 6-(5-Bromobenzofuran-2-yl)-2-(methylthio)pyridine-3-carbonitrile | C: 52.19, H: 2.63, Br: 23.15, N: 8.11, S: 9.29 | C: 52.00, H: 2.57, Br: 23.08, N: 8.00, S: 9.35 | mdpi.com |

Computational and Theoretical Investigations of 5 Bromobenzofuran 3 2h One

Quantum Chemical Calculations

Quantum chemical calculations are theoretical methods used to compute the properties of molecules based on the principles of quantum mechanics. These calculations can predict molecular geometry, energy levels, charge distribution, and various spectroscopic properties.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. This approach offers a good balance between accuracy and computational cost, making it suitable for studying molecules like 5-Bromobenzofuran-3(2H)-one. Calculations are typically performed using a specific functional, such as B3LYP, and a basis set like 6-311++G(d,p), to solve the Schrödinger equation for the molecule.

Geometry Optimization and Conformational Analysis

The first step in most computational studies is geometry optimization. This process calculates the lowest energy arrangement of atoms in the molecule, providing a prediction of its most stable three-dimensional structure. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles that result in the minimum energy conformation. The planarity of the benzofuran (B130515) ring system and the conformation of the five-membered ring containing the ketone and methylene (B1212753) group are of particular interest. While experimental data from techniques like X-ray crystallography provides the ultimate benchmark, DFT-optimized geometries for similar heterocyclic compounds have shown good agreement with experimental results.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital to which the molecule is most likely to accept electrons, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis would reveal the distribution of these orbitals across the molecule. Typically, in such aromatic systems, the HOMO and LUMO are distributed over the π-conjugated system of the benzofuran core. The bromine atom and the carbonyl group would influence the energy levels and distribution of these orbitals.

Below is a representative table illustrating the type of data generated from an FMO analysis for a related benzofuran derivative.

| Parameter | Energy (eV) |

| EHOMO | Value |

| ELUMO | Value |

| Energy Gap (ΔE) | Value |

| Note: This table is for illustrative purposes; specific values for this compound require dedicated computational studies. |

Global and Local Reactivity Descriptors (e.g., Fukui Function)

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of the molecule. These descriptors provide a more quantitative picture of reactivity than FMO analysis alone.

Key global reactivity descriptors include:

Ionization Potential (I): I ≈ -EHOMO

Electron Affinity (A): A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = χ² / (2η)

To identify specific reactive sites within the molecule, local reactivity descriptors are used. The Fukui function is one of the most important of these, indicating the change in electron density at a specific atom when the total number of electrons in the system changes. It helps to pinpoint the atoms most susceptible to nucleophilic attack (where an electron is added) or electrophilic attack (where an electron is removed). For this compound, this analysis would likely identify the carbonyl carbon as a primary electrophilic site and specific carbons on the aromatic ring as potential sites for both nucleophilic and electrophilic interactions.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The map is color-coded, with different colors representing different values of the electrostatic potential.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are attractive to electrophiles (positive charges).

Blue regions indicate positive electrostatic potential, corresponding to areas of low electron density (electron-poor). These sites are attractive to nucleophiles (negative charges).

Green regions represent neutral or near-zero potential.

For this compound, an MEP map would be expected to show a strong negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The hydrogen atoms of the methylene group and potentially the region around the bromine atom might show positive potential (blue), indicating electrophilic sites.

Natural Bond Orbital (NBO) Analysis and Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis examines the interactions between filled (donor) and empty (acceptor) orbitals within a molecule. This method provides detailed information about bonding, lone pairs, and delocalization or hyperconjugation effects. By analyzing the interactions between Lewis-type (bonding or lone pair) NBOs and non-Lewis-type (antibonding or Rydberg) NBOs, one can quantify the stability arising from electron delocalization.

A typical NBO analysis would generate data similar to that shown in the illustrative table below.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) O (furan) | π(C-C) | Value |

| LP(1) O (carbonyl) | π(C-C aromatic) | Value |

| π(C=C) | π*(C=O) | Value |

| Note: This table illustrates the type of data produced. Specific interactions and energies for this compound would require a dedicated NBO calculation. |

Electron Localization Function (ELF) and Local Orbital Locator (LOL) Analysis

Electron Localization Function (ELF) and Local Orbital Locator (LOL) are topological analysis methods used in quantum chemistry to visualize and understand chemical bonding. wikipedia.org ELF provides a measure of the probability of finding an electron in the vicinity of a reference electron with the same spin, essentially mapping the electron pair probability. wikipedia.org This allows for a clear distinction between core and valence electrons, and identifies regions corresponding to covalent bonds and lone pairs. wikipedia.org LOL, similar to ELF, is a function for identifying regions of high electron localization. researchgate.net

For derivatives of the benzofuran ring system, such as (5-bromo-benzofuran-3-yl)-acetic acid hydrazide, these analyses have been employed to clarify the strengths and types of chemical bonds and interactions within the molecule. researchgate.net Such topological investigations help in understanding electron distribution and identifying important bonding regions. researchgate.net For instance, a high ELF value indicates significant electron localization, which is characteristic of covalent bonds and lone pairs. researchgate.net These studies are typically performed using density functional theory (DFT) calculations. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to calculate the electronic absorption spectra (UV-Vis spectra) of molecules. karazin.ua This approach can predict the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and intensities observed experimentally. karazin.ua

For derivatives of 5-bromobenzofuran (B130475), TD-DFT calculations have been performed to understand their electronic properties. researchgate.netvistas.ac.in For example, in a study on 3-(5-bromobenzofuran-3-ylmethyl)-5-(4-methoxyphenyl)-4H- researchgate.netasianpubs.orgnih.govtriazole, TD-DFT was used to compute the electronic absorption spectra. researchgate.net The study noted that the electronic absorption and emission spectra showed a bathochromic (red) shift in various solvents, which was attributed to a π → π* transition resulting from solute-solvent interactions. researchgate.net These theoretical calculations are often performed using functionals like B3LYP with a suitable basis set, and the results are compared with experimental spectra measured in different solvents to validate the computational model. karazin.uaresearchgate.net The quality of the predicted spectra can be influenced by the choice of functional and the quality of the ground-state electron density calculation. aps.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are essential computational techniques for studying the behavior of molecules and their interactions with biological targets. These methods are widely used in drug discovery to predict how a ligand might bind to a protein and to estimate its potential activity and pharmacokinetic profile.

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein, to form a stable complex. vistas.ac.in This method is instrumental in structure-based drug design for predicting binding affinity and understanding interaction patterns. Numerous studies have employed molecular docking to investigate the potential of 5-bromobenzofuran derivatives as inhibitors of various enzymes.

For instance, derivatives of 5-(5-bromobenzofuran-2-yl)-1,3,4-oxadiazole and pyrazole (B372694) were docked into the active site of Mycobacterium tuberculosis DNA GyraseB. asianpubs.orgresearchgate.net The results indicated that specific derivatives showed high binding energy and low inhibition constants, suggesting a strong affinity for the protein. asianpubs.orgresearchgate.net In another study, coumarin-triazole hybrids containing the 5-bromobenzofuran moiety were evaluated as tyrosinase inhibitors, with docking studies revealing key interactions within the enzyme's active site. nih.gov Similarly, benzofuran-triazole hybrids have been docked against acetylcholinesterase (AChE), where a derivative with a 2,5-dimethoxyphenyl moiety (10d) was identified as a potent inhibitor. mdpi.com

The binding affinities and interactions of several 5-bromobenzofuran derivatives with their respective protein targets are summarized below.

| Derivative Class | Target Protein | Potent Compound | Binding Score (kcal/mol) | Interacting Residues |

| Benzofuran-Oxadiazole | Tyrosinase | Compound 5a | - | His-208, His-60, Met-61 nih.gov |

| Benzofuran-Triazole | Acetylcholinesterase (AChE) | Compound 10d | - | ASN87, SER125, TRP86, GLY121, TYR337, GLU202 mdpi.com |

| Benzofuran-Triazole-Carbazole | SARS-CoV-2 Main Protease (Mpro) | Compound 9b | -8.83 | THR26, HIS41, GLY143, CYS145, MET165 semanticscholar.org |

| Benzofuran-Pyrazole | M. tuberculosis DNA GyrB | Compounds 4b, 6b, 6c | - | Not Specified asianpubs.org |

Binding score data was not available for all compounds in the cited literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

A three-dimensional QSAR (3D-QSAR) study was conducted on a family of benzofuranyl-2-imidazoles, including derivatives with a 5-bromo substitution, to understand their affinity for the imidazoline (B1206853) I2 receptor (I2-IR), a potential target for Alzheimer's disease. kuleuven.be The study used GRID independent descriptors (GRIND and GRIND2) to build a model with good predictive capability for both I2-IR affinity and selectivity against the α2-adrenoceptor (α2-AR). kuleuven.be Such models are valuable for predicting the activity of newly designed compounds and for suggesting structural modifications to improve potency and selectivity. kuleuven.be

Prediction of Pharmacokinetic and Pharmacodynamic Profiles

In silico methods are frequently used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. These predictions help in the early-stage evaluation of a compound's potential to be developed into a drug.

The pharmacokinetic profiles of 5-bromobenzofuran derivatives have been assessed using computational tools. In a study of benzofuranyl-2-imidazoles, ADMET properties were predicted using software like ADMET Predictor and SwissADME. kuleuven.be The results indicated that the studied compounds, including the 5-bromo derivative, generally exhibited good water solubility and lipophilicity, and satisfied Lipinski's Rule of 5, suggesting potential oral bioavailability. kuleuven.be Similarly, ADMET and drug-likeness studies were performed on benzofuran-appended oxadiazole molecules, providing insights into their pharmacokinetic behavior. nih.gov

Predicted ADMET Properties for Benzofuran Derivatives

| Property | Prediction Tool | Finding | Reference |

|---|---|---|---|

| Physicochemical Properties | SwissADME | Satisfied Lipinski's Rule of 5, good lipophilicity. | kuleuven.be |

| Solubility & Permeability | ADMET Predictor | Good water solubility predicted. | kuleuven.be |

In silico Analysis of Binding Properties

In silico analysis of binding properties delves deeper than just predicting binding scores; it examines the specific molecular interactions that stabilize the ligand-protein complex. This includes identifying hydrogen bonds, hydrophobic interactions, and other non-covalent forces.

For derivatives of 5-bromobenzofuran, these analyses have provided detailed insights into their mechanism of action. For example, the docking of a potent tyrosinase inhibitor (scaffold 5a) revealed a stable complex formed through three hydrogen bonds and one hydrophobic interaction with residues His-208, His-60, and Met-61. nih.gov A weak interaction was also noted between the benzene (B151609) ring of the compound and His-208. nih.gov In another example, a benzofuran-triazole-carbazole hybrid (9b) was found to interact with the main protease of SARS-CoV-2 through a network of conventional hydrogen bonds, sulfur-X, amide-pi stacked, and various alkyl and pi-alkyl interactions with key residues like HIS41 and CYS145. semanticscholar.org These detailed interaction analyses are crucial for understanding the structural basis of inhibition and for guiding the rational design of more effective inhibitors. vistas.ac.in

Advanced Reactivity and Reaction Mechanisms of 5 Bromobenzofuran 3 2h One

Electrophilic Aromatic Substitution Reactions on the Benzofuranone Core

Electrophilic Aromatic Substitution (EAS) is a fundamental reaction class for aromatic compounds. dalalinstitute.com In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring, proceeding through a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. dalalinstitute.comminia.edu.eg For 5-Bromobenzofuran-3(2H)-one, the substitution pattern is directed by the existing substituents: the bromo group and the ether oxygen of the furanone ring.

Nucleophilic Addition Reactions at the Carbonyl Group

The carbonyl group at the C3 position of this compound is a key site for nucleophilic attack. cymitquimica.com The polarization of the carbon-oxygen double bond renders the carbonyl carbon electrophilic, making it susceptible to reaction with a wide range of nucleophiles. ambeed.com These reactions are fundamental to building molecular complexity from the benzofuranone scaffold.

Typical nucleophilic addition reactions include:

Reaction with Organometallic Reagents: Grignard reagents (R-MgX) and organolithium compounds (R-Li) can add to the carbonyl group to form tertiary alcohols after acidic workup.